molecular formula C8H4BrNO2S B2746774 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 2013583-36-1

7-Bromothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B2746774
CAS No.: 2013583-36-1
M. Wt: 258.09
InChI Key: PVJGXTCARMUJEF-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core with a bromine substituent at the 7-position and a carboxylic acid group at the 2-position. Its molecular formula is C₈H₄BrNO₂S, with a molecular weight of 258.09 g/mol . The compound is identified by CAS numbers 1267954-74-4 (as per Enamine Ltd. ) and 1242336-81-7 (Angene Chemical ), though the latter may refer to a positional isomer. It is primarily used as a building block in pharmaceutical and materials research, leveraging its bromine atom for cross-coupling reactions and its carboxylic acid group for further functionalization .

Properties

IUPAC Name

7-bromothieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-5-3-10-2-4-1-6(8(11)12)13-7(4)5/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGXTCARMUJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(C=NC=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid typically involves the bromination of thieno[3,2-c]pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the purity and quality of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromothieno[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

7-Bromothieno[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s overall efficacy and selectivity. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Thieno/Pyrrolo/Furo Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Reactivity References
This compound C₈H₄BrNO₂S 258.09 Br (7-position), COOH (2-position) Suzuki coupling, drug intermediates
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid C₈H₄BrNO₂S 258.09 Br (5-position), COOH (2-position) Anti-mycobacterial activity research
7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid C₈H₄ClNO₂S 213.64 Cl (7-position), COOH (2-position) Unspecified medicinal chemistry
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid C₈H₁₀ClNO₂S 219.69 Saturated ring, COOH (2-position) Potential CNS drug development
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (5-position), COOH (2-position) High-yield synthesis (71%) for APIs
Furo[3,2-c]pyridine-2-carboxylic acid C₈H₅NO₃ 163.13 O instead of S, COOH (2-position) Organic materials and drug scaffolds

Key Observations:

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity (compared to Cl) enhance polarizability, making 7-bromothieno derivatives more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than their chloro counterparts .
  • Heteroatom Variation: Replacing sulfur with oxygen (furo[3,2-c]pyridine) or nitrogen (pyrrolo[2,3-c]pyridine) modifies electronic properties. For example, the furo derivative’s oxygen atom increases electron density, influencing reactivity in nucleophilic substitutions .

Biological Activity

Overview

7-Bromothieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a bromine atom attached to a thieno-pyridine core. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C8_8H4_4BrNO2_2S
  • Molecular Weight : 246.09 g/mol
  • Structural Features : The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution and coupling reactions, which are crucial for synthesizing more complex molecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its mechanism likely involves disrupting cellular processes in microorganisms, although specific pathways remain to be fully elucidated. Preliminary studies have shown promising results against various bacterial strains.

Anticancer Activity

The compound's anticancer potential has been explored in several studies:

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468.
  • Mechanism of Action : It is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it may act on the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in tumor angiogenesis.

Case Study: Antitumor Effects

A notable study assessed the effects of this compound derivatives on TNBC cell lines. The findings included:

  • Growth Inhibition : The compound demonstrated significant growth inhibition in both MDA-MB-231 and MDA-MB-468 cells.
  • Cell Viability : At a concentration of 13 µM (GI50), the compound significantly reduced viable cell numbers compared to controls.
  • Cell Cycle Arrest : Flow cytometry analysis revealed an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, indicating that the compound may induce cell cycle arrest.

Research Findings Summary

StudyCell LineConcentration (µM)EffectMethod
Study 1MDA-MB-23113Significant reduction in viable cellsTrypan blue exclusion assay
Study 1MDA-MB-468Not specifiedGrowth inhibition observedSulforhodamine B assay
Study 2Non-tumorigenic MCF-12AN/ALittle or no effect observedCell viability assays

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom and carboxylic acid group are essential for binding to these targets, influencing their activity. The exact biochemical pathways involved vary depending on the target but typically include inhibition or modulation of enzymatic activities critical for tumor growth and survival.

Comparison with Related Compounds

This compound can be compared to other thieno-pyridine derivatives:

Compound NameKey FeatureBiological Activity
Thieno[3,2-c]pyridine-2-carboxylic acidLacks bromine atomReduced reactivity
7-Chlorothieno[3,2-c]pyridine-2-carboxylic acidChlorine substitutionAltered biological activity
7-Iodothieno[3,2-c]pyridine-2-carboxylic acidIodine substitutionDifferent reactivity profile

Q & A

Q. What synthetic strategies are commonly employed for preparing 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid?

The synthesis typically involves cyclization of precursor heterocycles followed by regioselective bromination. For example, starting with a pyridine or thiophene derivative, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions. Solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine may optimize yield and selectivity. Post-synthesis, the carboxylic acid group can be introduced or retained via protective group strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the substitution pattern and bromine position.
  • IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Br bonds.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or HRMS).
  • HPLC : To assess purity (>95% is standard for research-grade material) .

Q. What are the documented applications of this compound in medicinal chemistry research?

The compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors or protease modulators. Its bromine atom enables participation in cross-coupling reactions (e.g., Suzuki), while the carboxylic acid group allows conjugation to pharmacophores or solubility enhancement .

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of the synthesis?

Yield optimization may involve:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Catalyst Screening : Transition metals (e.g., Pd) or organic bases (e.g., triethylamine) can stabilize intermediates.
  • Temperature Control : Gradual heating (e.g., reflux in toluene) minimizes side reactions.
  • Stepwise Purification : Isolating intermediates before bromination improves overall yield .

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., melting points)?

Contradictions may arise from impurities or polymorphic forms. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Accurately determines melting points.
  • Elemental Analysis : Confirms stoichiometric purity.
  • Recrystallization : Standardizes crystal form using solvents like ethanol or acetonitrile .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine acts as a leaving group, enabling palladium-catalyzed couplings (e.g., Suzuki, Heck). The electron-withdrawing effect of the carboxylic acid meta-directs bromine substitution, favoring reactivity at specific ring positions. Optimizing ligands (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) enhances coupling efficiency .

Q. What strategies functionalize the carboxylic acid group without affecting the bromothienopyridine core?

  • Protection/Deprotection : Convert the acid to an ester (e.g., methyl ester using SOCl₂/MeOH) for subsequent reactions, then hydrolyze back.
  • Amide Formation : React with amines using coupling agents like EDC/HOBt.
  • Coordination Chemistry : Utilize the acid as a ligand in metal-organic frameworks (MOFs) .

Q. How can computational methods predict the regioselectivity of bromination in related thienopyridines?

Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites. For example, the C-7 position in the thienopyridine ring is favored due to resonance stabilization from the carboxylic acid group. Experimental validation via NMR coupling constants can confirm predictions .

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